

# Intravenous vs. intramuscular administration of Ena-001 in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Ena-001 |           |
| Cat. No.:            | B607590 | Get Quote |

An in-depth analysis of the clinical trial landscape for **Ena-001**, a novel respiratory stimulant, reveals ongoing research into its administration via both intravenous (IV) and intramuscular (IM) routes. While comparative data is still emerging from clinical trials, this document provides a comprehensive overview of the available information and protocols for researchers, scientists, and drug development professionals.

**Ena-001**, formerly known as GAL-021, is a first-in-class respiratory stimulant developed by Enalare Therapeutics.[1][2] Its primary mechanism of action is the inhibition of the large-conductance calcium-activated potassium (BKCa) channels located in the peripheral chemoreceptors of the carotid body.[1][3][4] By blocking these channels, **Ena-001** effectively utilizes the body's natural ventilation control system to stimulate breathing.[5] This agnostic approach allows it to potentially reverse respiratory depression from various causes, including opioids, anesthetics like propofol, and polysubstance overdose, without compromising analgesia.[3][6][7]

To date, **Ena-001** has been evaluated in multiple Phase 1 clinical studies using an intravenous formulation, demonstrating a predictable pharmacokinetic profile and a dose-dependent increase in ventilation.[2][5] Recognizing the need for more versatile administration options, particularly in emergency and community settings, an intramuscular formulation has been developed.[5][8] A key clinical trial, NCT06967259, is currently underway to directly compare the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single IV and IM doses of **Ena-001** in healthy volunteers.[9]



## Pharmacokinetic and Pharmacodynamic Profile

The following tables summarize the known pharmacokinetic and pharmacodynamic data for the intravenous administration of **Ena-001** and provide a template for the anticipated data from the intramuscular route.

Table 1: Comparative Pharmacokinetic (PK) Parameters of Ena-001

| Parameter                                   | Intravenous (IV)<br>Administration  | Intramuscular (IM)<br>Administration |
|---------------------------------------------|-------------------------------------|--------------------------------------|
| Tmax (Time to Peak Plasma<br>Concentration) | End of infusion                     | Data forthcoming from NCT06967259    |
| Cmax (Peak Plasma<br>Concentration)         | Dose-proportional increase observed | Data forthcoming from NCT06967259    |
| AUC (Area Under the Curve)                  | Dose-proportional increase observed | Data forthcoming from NCT06967259    |
| Terminal Half-life (t½)                     | ~5.6 - 6.33 hours[2][4]             | Data forthcoming from NCT06967259    |
| Bioavailability                             | 100% (by definition)                | Data forthcoming from<br>NCT06967259 |

Table 2: Comparative Pharmacodynamic (PD) Parameters of Ena-001



| Parameter              | Intravenous (IV)<br>Administration                                                            | Intramuscular (IM)<br>Administration |
|------------------------|-----------------------------------------------------------------------------------------------|--------------------------------------|
| Primary Effect         | Dose-dependent increase in minute ventilation[2][4]                                           | Data forthcoming from NCT06967259    |
| Secondary Effect       | Dose-dependent decrease in End-Tidal CO2 (ETCO2)[2][4]                                        | Data forthcoming from NCT06967259    |
| Physiological Response | Small, statistically significant increases in SpO2 levels associated with decreased ETCO2.[2] | Data forthcoming from<br>NCT06967259 |
| Safety Finding         | Hyperventilation observed at highest tested doses (1.92 mg/kg/hour infusion).[2]              | Data forthcoming from<br>NCT06967259 |

## **Experimental Protocols**

The methodologies outlined below are based on completed studies of IV **Ena-001** and the design of the comparative IV/IM trial NCT06967259.[2][9][10]

# Protocol 1: Phase 1 Single Ascending Dose Study (IV vs. IM)

Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single ascending doses of **Ena-001** administered intravenously and intramuscularly in healthy adult volunteers.

#### Study Design:

- Type: Randomized, double-blind, placebo-controlled, single ascending dose study.[9]
- · Population: Healthy adult volunteers.
- Arms:



- IV Arm: Single bolus injection of Ena-001 (e.g., 10 mg/mL formulation) or placebo
   administered over 3-5 seconds into a suitable arm vein.[9]
- IM Arm: Single injection of Ena-001 (e.g., 30 mg/mL formulation) or placebo administered over 3-5 seconds into the deltoid muscles.[9]
- Dose Escalation: Multiple dose levels are evaluated in separate cohorts, starting with the lowest dose and escalating after safety review.

#### Methodology:

- Screening and Enrollment: Participants undergo a full medical screening to ensure they meet all inclusion and exclusion criteria.
- Baseline Assessments: Pre-dose assessments include vital signs, 12-lead electrocardiography (ECG), physical examination, and collection of blood and urine for safety laboratory tests (hematology, clinical chemistry, coagulation, urinalysis).[9]
- Dosing: Participants are randomized to receive either Ena-001 or placebo via the assigned route (IV or IM). The study is double-blinded for the treatment.[9]
- Pharmacokinetic (PK) Sampling: Serial blood samples are collected at pre-defined time
  points pre-dose and post-dose (e.g., 5, 15, 30 minutes; 1, 2, 4, 8, 12, 24 hours). Plasma
  concentrations of Ena-001 are determined using a validated analytical method such as LCMS/MS (Liquid Chromatography with tandem mass spectrometry).
- Pharmacodynamic (PD) Assessment:
  - Ventilation Monitoring: Minute ventilation (MV), respiratory rate, and tidal volume are continuously monitored.
  - Blood Gas Analysis: Arterial Blood Gases (ABGs) are measured to assess PaCO2 and pH as precise indicators of ventilatory effectiveness.
  - Pulse Oximetry (SpO2) and End-Tidal CO2 (ETCO2): Continuously monitored to assess oxygen saturation and carbon dioxide elimination.
- Safety and Tolerability Monitoring:



- Adverse events (AEs) are monitored and recorded throughout the study.
- Continuous ECG and vital sign monitoring occurs for a defined period post-dose.
- Injection site reactions (for IM) and infusion site reactions (for IV) are assessed.
- Safety laboratory tests are repeated at the end of the study.

## **Visualizations: Pathways and Workflows**

The following diagrams illustrate the mechanism of action of **Ena-001** and the clinical trial workflow.





Click to download full resolution via product page

Caption: Mechanism of action pathway for Ena-001.





Click to download full resolution via product page

Caption: Experimental workflow for a comparative IV vs. IM clinical trial.





Click to download full resolution via product page

Caption: Logical relationship for administration route selection.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ENA-001 Wikipedia [en.wikipedia.org]
- 2. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant ENA-001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENA-001 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. enalare.com [enalare.com]

### Methodological & Application





- 5. Enalare Receives FDA Clearance to Initiate the First Phase 1 Clinical Study of ENA-001 to Be Conducted in the United States BioSpace [biospace.com]
- 6. Eagle Pharmaceuticals Takes Equity Stake in, with Option to Acquire, Enalare
   Therapeutics to Advance Global Development of ENA-001, a Novel Agnostic Respiratory
   Stimulant | Eagle Pharmaceuticals, Inc. [investor.eagleus.com]
- 7. Reversal of Propofol-induced Depression of the Hypoxic Ventilatory Response by BKchannel Blocker ENA-001: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. News & Events Enalare Therapeutics [enalare.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant ENA-001 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Intravenous vs. intramuscular administration of Ena-001 in clinical trials]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b607590#intravenous-vs-intramuscular-administration-of-ena-001-in-clinical-trials]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com